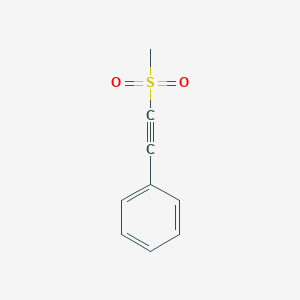

2-Methylsulfonylethynylbenzene

Description

Structure

3D Structure

Properties

CAS No. |

24378-05-0 |

|---|---|

Molecular Formula |

C9H8O2S |

Molecular Weight |

180.23 g/mol |

IUPAC Name |

2-methylsulfonylethynylbenzene |

InChI |

InChI=1S/C9H8O2S/c1-12(10,11)8-7-9-5-3-2-4-6-9/h2-6H,1H3 |

InChI Key |

NTQXNTLXYLBWGK-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)C#CC1=CC=CC=C1 |

Canonical SMILES |

CS(=O)(=O)C#CC1=CC=CC=C1 |

Origin of Product |

United States |

Elucidation of Synthetic Methodologies for 2 Methylsulfonylethynylbenzene

Convergent and Divergent Synthetic Routes to Aryl Ethynyl (B1212043) Sulfones

The construction of the aryl ethynyl sulfone framework can be achieved through various synthetic strategies, which can be broadly categorized as convergent or divergent. Convergent approaches involve the coupling of two or more fragments to assemble the final product in a single key step, such as three-component reactions. chemistryviews.orgnih.gov Divergent syntheses often involve the stepwise modification of a common intermediate. The development of these routes has been driven by the need for efficient, robust, and sustainable methods for preparing sulfones. thieme-connect.com

Cross-coupling reactions represent a cornerstone in the formation of carbon-sulfur (C-S) bonds to generate alkynyl sulfones. These methods typically involve the reaction of a sulfur-containing nucleophile with an alkyne-based electrophile, or vice versa, often mediated by a transition metal catalyst.

A prevalent strategy is the coupling of terminal alkynes with sulfinate salts. An iodine-catalyzed, metal-free reaction between arylacetylenes or arylacetylenic acids and sodium sulfinates provides a direct route to arylacetylenic sulfones. organic-chemistry.org Another approach involves the reaction of aryl sulfinates and sodium iodide with alkynes, mediated by cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), which initially yields β-iodovinyl sulfones. Subsequent treatment with a base like potassium carbonate eliminates hydrogen iodide to afford the desired acetylenic sulfones in high yields. organic-chemistry.org

| Method | Key Reagents | Catalyst/Mediator | Key Features | Reference |

|---|---|---|---|---|

| Iodine-Catalyzed Sulfonylation | Arylacetylenes, Sodium Sulfinates | Iodine | Metal-free, general applicability. | organic-chemistry.org |

| CAN-Mediated Synthesis | Alkynes, Aryl Sulfinates, NaI | Ceric Ammonium Nitrate (CAN) | Two-step process via a β-iodovinyl sulfone intermediate. | organic-chemistry.org |

| Palladium-Catalyzed Three-Component Coupling | Aryl Halides, Aryl Lithium, DABSO | Palladium Complex | Convergent synthesis from readily available partners. | chemistryviews.org |

| One-Pot Three-Component Protocol | EBX Reagents, DABSO, Grignard Reagents or Aryl Iodides | Palladium Complex (for aryl iodides) | Broad scope for aryl and heteroarylalkynyl sulfones. | nih.gov |

The direct sulfonylation of terminal alkynes is a straightforward approach to alkynyl sulfones. This typically involves reacting a terminal alkyne with a sulfonylating agent. One established method utilizes methanesulfonic anhydride (B1165640) as the sulfonylating agent in the presence of a strong base like n-butyllithium to first deprotonate the alkyne. ucl.ac.uk

Recent advancements have focused on developing milder and more versatile protocols. Halosulfonylation reactions provide an indirect but effective route. For instance, the reaction of terminal alkynes with sulfonyl hydrazides and molecular iodine, using TBHP as an oxidant, yields (E)-β-iodovinyl sulfones stereoselectively. rsc.org Similarly, a metal-free bromosulfonylation can be achieved using sodium arylsulfinates and N-bromosuccinimide (NBS), where NBS acts as both a bromine source and a trigger. rsc.org These β-halovinyl sulfone intermediates are valuable precursors that can be converted to alkynyl sulfones through base-induced elimination. organic-chemistry.orgrsc.org

Despite their utility, these methods have limitations. The use of strong bases can be incompatible with sensitive functional groups, and some protocols may require stoichiometric oxidants or mediators. thieme-connect.comrsc.org The availability and stability of the sulfonylating agents, such as sulfinate salts, can also pose constraints. thieme-connect.com

Radical chemistry offers powerful and alternative pathways for constructing C-S bonds and accessing sulfone-containing molecules. researchgate.netresearchgate.net These methods often proceed under mild conditions and exhibit high functional group tolerance. Radical-mediated approaches can involve the addition of a sulfonyl radical to an alkyne or the use of an alkynyl sulfone as a radical acceptor. sioc-journal.cnd-nb.info

Several strategies have been developed to generate sulfonyl radicals. Sources such as sodium sulfinates, sulfonyl hydrazides, and DABSO can be used in conjunction with photocatalysis, metal catalysis, or chemical oxidants to initiate the radical process. sioc-journal.cn For example, a photosensitizer can initiate the formation of a benzenesulfonyl radical, which then participates in a cascade reaction to form the final product. researchgate.net Another approach involves the radical-mediated sulfonylation relay between alkyl alkynes and electron-deficient alkenes using sodium dithionite (B78146) (Na₂S₂O₄) as both an SO₂ source and a reductant, avoiding the need for metal catalysts. rsc.org

Alkynyl sulfones themselves are effective partners in radical reactions, acting as "SOMOphilic" (singly occupied molecular orbital-philic) acceptors. researchgate.netd-nb.info In one strategy, amine-ligated boryl radicals activate alkyl halides through halogen-atom transfer (XAT). The resulting alkyl radical undergoes a cascade of α-addition to the alkynyl sulfone followed by β-fragmentation of the sulfonyl group, leading to the construction of a C(sp³)–C(sp) bond. d-nb.info Photocatalyzed hydrogen atom transfer (HAT) using a decatungstate catalyst can also generate organoradicals that subsequently react with methanesulfonyl alkynes to afford internal alkynes. acs.org

Sulfonylation of Terminal Alkynes: Advancements and Limitations

Targeted Synthesis of 2-Methylsulfonylethynylbenzene

The specific compound this compound (also named ((methylsulfonyl)ethynyl)benzene) is a valuable reagent in its own right, used for instance in radical alkynylation reactions. acs.orgrsc.org Its synthesis relies on the general principles established for the aryl ethynyl sulfone framework.

The preparation of this compound has been reported through several routes, primarily involving the sulfonylation of phenylacetylene (B144264). A common and direct method involves the deprotonation of phenylacetylene with a strong base followed by reaction with a methylsulfonylating agent.

One specific protocol involves dissolving phenylacetylene in an anhydrous solvent like diethyl ether, cooling to -78 °C, and adding n-butyllithium (nBuLi) dropwise to generate the lithium phenylacetylide. After stirring, methanesulfonic anhydride is added to the mixture to furnish ((methylsulfonyl)ethynyl)benzene. ucl.ac.uk

An alternative procedure for a related class of compounds uses ceric ammonium nitrate (CAN) as an oxidant. In a procedure to synthesize alkynyl sulfones, a terminal alkyne is reacted with sodium benzenesulfinate (B1229208) in the presence of NaI and CAN in acetonitrile. rsc.org While this specific example uses sodium benzenesulfinate, the methodology is applicable to other sulfinates and provides a pathway to the desired sulfone class.

| Starting Material | Key Reagents | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Phenylacetylene | n-Butyllithium, Methanesulfonic anhydride | Anhydrous Ether | -78 °C to rt, 1 hr | ((Methylsulfonyl)ethynyl)benzene | ucl.ac.uk |

| Phenylacetylene | n-BuLi, Dimethyldisulfide, m-CPBA (for subsequent oxidation) | THF | -78 °C to rt | 1-(2-(Methylsulfonyl)ethynyl)benzene | rsc.org |

| Terminal Alkyne | Sodium benzenesulfinate, NaI, Ceric Ammonium Nitrate (CAN) | Acetonitrile | 25 °C | Alkynyl Sulfone | rsc.org |

Optimization of the synthesis of this compound primarily revolves around the choice of reagents, reaction conditions, and purification methods to maximize yield and purity. The protocol using nBuLi and methanesulfonic anhydride is effective but requires strictly anhydrous conditions and cryogenic temperatures, which can be challenging for large-scale synthesis. ucl.ac.uk

Purification strategies are also crucial for obtaining the high-purity material required for subsequent reactions. Column chromatography is commonly employed to isolate the final product from reaction byproducts and unreacted starting materials. rsc.orgrsc.org The selection of the solvent system for chromatography (e.g., Hexane/EtOAc) is determined empirically to achieve optimal separation. rsc.org The development of protocols that avoid chromatography, such as those involving crystallization or distillation, would represent a significant optimization for scalability. Furthermore, exploring metal-free or catalytic conditions, as seen in the broader synthesis of aryl ethynyl sulfones, could lead to more sustainable and cost-effective preparations of this compound. organic-chemistry.org

Investigative Studies on the Reactivity and Transformation of 2 Methylsulfonylethynylbenzene

Electrophilic and Nucleophilic Reactivity of the Ethynyl (B1212043) Sulfone Moiety

The sulfonyl group significantly influences the electron density of the adjacent alkyne, making the β-carbon atom electrophilic and prone to attack by nucleophiles. lumenlearning.com This electronic feature is central to its reactivity profile.

Conjugate addition, also known as Michael addition, is a characteristic reaction for α,β-unsaturated systems activated by electron-withdrawing groups. numberanalytics.commakingmolecules.com In 2-methylsulfonylethynylbenzene, the methylsulfonyl group serves as a potent activating group, polarizing the alkyne and facilitating the addition of nucleophiles to the β-carbon. makingmolecules.com This process, formally a 1,4-addition, involves the attack of a nucleophile on the terminal carbon of the alkyne, followed by protonation to yield the final product. lumenlearning.comlibretexts.org

The mechanism begins with a nucleophilic attack on the β-position of the activated alkyne, leading to an intermediate that can be considered an enolate or a related stabilized anion. numberanalytics.comlibretexts.org This intermediate is then protonated to give the thermodynamically stable adduct. numberanalytics.com A wide range of nucleophiles, including carbon-centered anions like enolates and organometallic reagents, as well as heteroatom nucleophiles, can participate in this reaction. numberanalytics.comnih.gov The efficiency and outcome of the conjugate addition can be influenced by the nature of the nucleophile, reaction conditions, and the presence of catalysts. lumenlearning.comnumberanalytics.com This reactivity makes this compound a valuable electrophile for forming new carbon-carbon and carbon-heteroatom bonds. numberanalytics.comnih.gov

Cycloaddition reactions are powerful tools for constructing cyclic compounds, where two unsaturated molecules combine to form a ring. pressbooks.pubnumberanalytics.comlibretexts.org The electron-deficient nature of the alkyne in this compound makes it an excellent partner in various cycloaddition reactions.

One prominent example is the 1,3-dipolar cycloaddition. ucl.ac.uk In this type of reaction, a 1,3-dipole reacts with a dipolarophile (the alkyne) to form a five-membered heterocyclic ring. ucl.ac.uk Systems closely related to this compound, such as alkynyl sulfonamides, have been shown to react rapidly with nitrones in 1,3-dipolar cycloadditions to produce 2,3-dihydroisoxazoles in good yields and with high regioselectivity. ucl.ac.uk This suggests that this compound would exhibit similar reactivity, serving as a competent dipolarophile.

Furthermore, its electron-deficient alkyne can participate as a dienophile in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. libretexts.orguc.pt This reaction involves a conjugated diene and a dienophile to form a six-membered ring. uc.pt The electron-withdrawing sulfonyl group enhances the dienophilic character of the alkyne, facilitating reactions with electron-rich dienes under thermal conditions. libretexts.org There are also possibilities for [2+2] cycloadditions, which typically require photochemical initiation to react two alkene (or alkyne) systems to form a cyclobutane (B1203170) (or cyclobutene) ring. numberanalytics.comlibretexts.org While thermal [2+2] cycloadditions are generally forbidden by orbital symmetry rules, they can occur with highly activated systems like ketenes. ethz.ch

Conjugate Addition Reactions in the Presence of the Sulfonyl Group

Radical-Mediated Functionalization Pathways

Radical reactions provide an alternative and powerful avenue for the functionalization of this compound, enabling the formation of carbon-carbon bonds under mild conditions. nih.govresearchgate.net These pathways often involve the generation of a radical species that subsequently adds to the alkyne.

Hydrogen Atom Transfer (HAT) has emerged as a key strategy for C–H functionalization. mdpi.com In this context, this compound (referred to as ((methylsulfonyl)ethynyl)benzene in several studies) has been used as a highly effective radical acceptor for alkynylation reactions. acs.orgacs.orgsemanticscholar.org These reactions typically proceed via a photocatalytic cycle. For instance, using tetrabutylammonium (B224687) decatungstate (TBADT) as a photocatalyst, irradiation with UV or visible light excites the catalyst, which then abstracts a hydrogen atom from an aliphatic C-H bond (e.g., from an ether, alkane, or amide). acs.orgacs.orgresearchgate.net

The resulting carbon-centered radical adds to the electrophilic alkyne of this compound. acs.org This addition is followed by the elimination of a sulfonyl radical, which propagates the radical chain, ultimately affording the internal alkyne product. acs.orgacs.org This method allows for the direct conversion of C(sp³)–H bonds to C–C(sp) bonds. acs.org Similar transformations have been achieved using iron-based catalysts, which generate a carbon radical via a metal hydride hydrogen atom transfer (MHAT) process, semanticscholar.org and cerium(III) chloride-based systems that generate a chlorine radical in situ to initiate the HAT process. chemistryviews.orgresearchgate.net

Below is a table summarizing the scope of HAT alkynylation using this compound with various hydrogen donors.

| Hydrogen Donor | Catalyst System | Product | Yield (%) | Reference |

| Tetrahydrofuran (B95107) | TBADT / 390 nm LED | 2-(Phenylethynyl)tetrahydrofuran | 71 | acs.org |

| 1,4-Dioxane | TBADT / 390 nm LED | 2-(Phenylethynyl)-1,4-dioxane | 75 | acs.org |

| Cyclohexane (B81311) | TBADT / 390 nm LED | (Cyclohexylethynyl)benzene | 78 | acs.org |

| Adamantane | TBADT / 390 nm LED | 1-(Phenylethynyl)adamantane | 80 | acs.org |

| p-Methyl Alkenes | Fe(acac)₃ / PhSiH₃ | Substituted Alkynes | 50-86 | semanticscholar.org |

| Cyclohexane | CeCl₃ / TBACl / 390 nm LED | (Cyclohexylethynyl)benzene | 82 | researchgate.net |

Single-Electron Transfer (SET) is a fundamental process in which an electron is transferred from a donor to an acceptor molecule, generating radical ions that can drive chemical reactions. srneclab.czlibretexts.org In the context of photoredox catalysis, SET processes are key to generating reactive radical intermediates from stable precursors. nih.gov

The reactivity of this compound can be modulated through SET mechanisms. For example, in visible-light photoredox decarboxylative coupling reactions, an excited photocatalyst, such as [Ru(bpy)₃]²⁺*, can engage in SET with a suitable donor. rsc.org In a reported reaction, the excited ruthenium complex likely facilitates the decarboxylation of an adipic acid active ester, generating a primary alkyl radical via an SET pathway. This radical then adds to an alkynyl sulfone like this compound. rsc.org The resulting vinyl radical intermediate undergoes further transformations to yield the final coupled product. rsc.org The feasibility of such a photoinduced SET process depends on the redox potentials of the photocatalyst and the substrates involved. nih.gov This approach demonstrates how SET can be used to initiate radical addition to the ethynyl sulfone moiety, expanding its synthetic utility beyond classical nucleophilic or HAT-based methods. rsc.org

Hydrogen Atom Transfer (HAT) Alkynylation Reactions

Transition Metal-Catalyzed Transformations

Transition metals are widely used to catalyze a vast array of organic reactions, enabling efficient and selective bond formations under mild conditions. sioc-journal.cnlibretexts.orgmdpi.com this compound is a competent substrate in several such transformations.

A notable example is the copper-catalyzed carbonylation of C(sp³)–H bonds. acs.org In this process, a chlorine radical, generated from a Cu(II) complex via a light-induced ligand-to-metal charge transfer (LMCT), initiates a HAT reaction with an alkane to produce a carbon-centered radical. acs.org This radical then traps carbon monoxide (CO) to form a reactive acyl radical. This acyl radical can be intercepted by this compound (compound 5h in the study), which acts as a radical acceptor. The reaction proceeds to furnish the corresponding alkynone product in a 56% yield. acs.org

This transformation highlights the ability of the ethynyl sulfone to participate in cascade reactions initiated by transition metal catalysis. Other transition metal-catalyzed reactions involving this substrate include the previously mentioned iron-catalyzed semanticscholar.org and cerium-catalyzed HAT alkynylations. chemistryviews.orgresearchgate.net Nickel-catalyzed cyclization reactions, such as intramolecular [4+2] cycloadditions, have also been developed for related nitrogen-tethered dienyne systems, demonstrating the broad potential of transition metal catalysis in activating substrates for reactions with alkyne moieties. williams.edupurdue.edu

The following table shows the results of the copper-catalyzed carbonylation-alkynylation with various sulfone substrates, including this compound.

| Coupling Partner (Sulfone) | Product | Yield (%) | Reference |

| ((Methylsulfonyl)ethynyl)benzene | Alkynone | 56 | acs.org |

| (((Trifluoromethyl)sulfonyl)ethynyl)benzene | Alkynone | 39 | acs.org |

| (E)-(2-(Phenylsulfonyl)vinyl)benzene | Enone | 70 | acs.org |

| Allyl phenyl sulfone | Enone | 38 | acs.org |

Cross-Coupling Reactions Involving C(sp)-S Bond Activation

The sulfonyl group is a versatile functional group in organic synthesis, often employed as an activating group or as a leaving group in various transformations. Desulfonylative reactions, which involve the cleavage of a carbon-sulfur bond, are valuable methods for forming new carbon-carbon or carbon-heteroatom bonds. wikipedia.org While the desulfonylative cross-coupling of aryl and alkenyl sulfones, involving the cleavage of C(sp²)-S and C(sp³)-S bonds, has been extensively studied, the direct activation of the C(sp)-S bond in alkynyl sulfones for cross-coupling reactions is less common.

Typically, the reactivity of alkynyl sulfones is dominated by their character as potent Michael acceptors or dienophiles in cycloaddition reactions. However, related desulfonylative couplings of other types of organosulfones highlight the potential for this functional group to act as a synthetic handle. For instance, palladium-catalyzed Mizoroki–Heck-type reactions have been reported for alkenyl and alkynyl aryl sulfones, where the aryl C(sp²)-SO₂ bond is cleaved, allowing the arylation of acrylate (B77674) esters. nih.gov Similarly, nickel-catalyzed Suzuki-Miyaura type cross-coupling reactions of phenyl pyrimidinyl sulfones with arylboronic acids proceed via the cleavage of the pyrimidinyl C(sp²)-SO₂ bond. nih.govmdpi.com

In the context of C-S bond cleavage, alkynyl sulfones are known to readily undergo radical fragmentation, releasing sulfinyl radicals which can propagate chain reactions. rsc.org An electrochemically enabled cross-coupling between alkyl iodides and acetylenic sulfones has been described, which proceeds through a cascade of radical addition to the alkyne followed by β-fragmentation of the sulfonyl group, rather than direct C(sp)-S bond activation. researchgate.net

While direct C(sp)-S bond activation in this compound for cross-coupling remains a challenging and less explored area, the broader field of desulfonylative chemistry provides a framework for potential future developments. mdpi.comblogspot.comresearchgate.net The table below summarizes examples of desulfonylative cross-coupling reactions for different types of sulfones, illustrating the general strategies employed.

Table 1: Examples of Desulfonylative Cross-Coupling Reactions

| Sulfone Type | Coupling Partners | Catalyst System | Bond Cleaved | Product Type | Ref |

| Alkenyl Aryl Sulfone | Acrylate Esters | Pd(OAc)₂ / PCy₃ | Aryl C(sp²)-S | Cinnamyl Esters | nih.gov |

| Phenyl Pyrimidinyl Sulfone | (Hetero)arylboronic Acids | Ni catalyst | Pyrimidinyl C(sp²)-S | 2,4-Diaryl-pyrimidines | nih.gov |

| Alkyl Phenyltetrazolyl Sulfone | Arylzinc Reagents | Ni catalyst | Alkyl C(sp³)-S | Arylated Alkanes | blogspot.com |

| Heteroaryl Glycosyl Sulfone | Alkenes (Electrophiles) | Visible Light / Hantzsch Ester | Glycosyl C-S | C-Glycosides | researchgate.net |

Chemo- and Regioselective Reactions of this compound

The reactivity of this compound is largely dictated by the electron-deficient nature of the carbon-carbon triple bond, which is polarized by the strongly electron-withdrawing methylsulfonyl group. This makes the alkyne an excellent electrophile in addition reactions and a reactive component in cycloadditions. researchgate.net The presence of multiple reactive sites—the alkyne, the aromatic ring, and the sulfonyl group—allows for the study of chemo- and regioselectivity.

Michael Addition: The primary mode of reaction for alkynyl sulfones is the conjugate or Michael addition, where nucleophiles add to the β-carbon of the alkyne. libretexts.org This reaction is a fundamental carbon-carbon and carbon-heteroatom bond-forming process. libretexts.orgpkusz.edu.cn A wide variety of nucleophiles, including thiols, amines, and carbanions (e.g., from β-ketoesters or malonates), can participate in this 1,4-addition. pkusz.edu.cnmdpi.com The reaction is typically base-catalyzed, with the choice of base and conditions influencing the outcome. tamu.edu In the case of this compound, the addition of a nucleophile (Nu⁻) would be highly regioselective, with the nucleophile attacking the β-acetylenic carbon to form a vinyl carbanion intermediate, which is then protonated. In some specialized cases, an "anti-Michael" addition, where the nucleophile adds to the α-carbon, can be achieved using specific catalytic systems. au.dk

Cycloaddition Reactions: Cycloaddition reactions are powerful methods for constructing cyclic compounds in a stereospecific manner. pressbooks.pubnumberanalytics.comlibretexts.org The electron-deficient alkyne in this compound makes it a potent dienophile in [4+2] Diels-Alder cycloadditions and a reactive partner in 1,3-dipolar cycloadditions. uc.pt

[4+2] Cycloadditions (Diels-Alder): With a conjugated diene, this compound would react to form a six-membered ring. The reaction is expected to be highly regioselective due to the electronic polarization of the alkyne.

1,3-Dipolar Cycloadditions: Reactions with 1,3-dipoles such as azides, nitrile oxides, or diazomethane (B1218177) provide access to five-membered heterocyclic rings (e.g., triazoles, isoxazoles, pyrazoles). researchgate.netethz.ch For instance, the reaction with an organic azide (B81097) would lead to the formation of a 1,2,3-triazole. The regioselectivity of this cycloaddition can be influenced by electronic and steric factors of both the dipole and the alkynyl sulfone. researchgate.net

The table below outlines the expected chemo- and regioselective reactions for this compound based on the known reactivity of acetylenic sulfones.

Table 2: Predicted Chemo- and Regioselective Reactions of this compound

| Reaction Type | Reagent/Partner | Expected Product Class | Regioselectivity | Ref |

| Michael Addition | Thiols, Amines, β-Dicarbonyls | β-Substituted vinyl sulfones | Nucleophile adds to the carbon distal to the sulfonyl group. | pkusz.edu.cn |

| [4+2] Cycloaddition | Conjugated Dienes (e.g., 1,3-Butadiene) | Substituted 1,4-Cyclohexadienes | Highly regioselective, governed by frontier molecular orbitals. | uc.pt |

| 1,3-Dipolar Cycloaddition | Organic Azides | 1,2,3-Triazoles | Formation of 1,4- or 1,5-disubstituted regioisomers is possible. | researchgate.net |

| 1,3-Dipolar Cycloaddition | Nitrile Oxides | Isoxazoles | Formation of regioisomeric isoxazoles. | researchgate.net |

Functional Group Interconversions on the Phenyl Ring and Sulfonyl Moiety

Functional group interconversions (FGIs) are essential transformations in organic synthesis that involve converting one functional group into another without altering the core structure of the molecule. Current time information in Chatham County, US.byjus.comwikipedia.org For this compound, FGIs can be performed on the phenyl ring or the sulfonyl moiety to generate diverse derivatives.

Reactions on the Phenyl Ring: The phenyl group of this compound can undergo electrophilic aromatic substitution (EAS). wikipedia.org The regiochemical outcome of such reactions is controlled by the directing effects of the two existing substituents: the methyl group (-CH₃) and the methylsulfonyl group (-SO₂CH₃). The methyl group is a weak activating, ortho, para-director, while the methylsulfonyl group is a strong deactivating, meta-director. The positions ortho to the methyl group (positions 3 and 1) and meta to the sulfonyl group (positions 4 and 6) are the potential sites for substitution. The combined directing effects would likely favor substitution at position 4, which is para to the activating methyl group and meta to the deactivating sulfonyl group.

A common strategy to control regioselectivity in aromatic systems is the use of a removable blocking group. masterorganicchemistry.com For example, sulfonation (using SO₃/H₂SO₄) could install a sulfonic acid group (-SO₃H) at the most activated position, which can then be removed by treatment with strong acid and heat after another desired functional group has been introduced. masterorganicchemistry.com

Reactions on the Sulfonyl Moiety: The sulfonyl group itself can be transformed. A key reaction is its reduction. Depending on the reducing agent and conditions, the sulfonyl group can be reduced to a sulfide (B99878) or removed entirely (desulfonylation). wikipedia.org For example, strong reducing agents like lithium aluminum hydride (LiAlH₄) can potentially reduce the sulfone. The reduction of arylsulfonyl chlorides to arylthiols using reagents like triphenylphosphine (B44618) is a known transformation, suggesting that the sulfur center is susceptible to reduction. researchgate.net Complete reductive desulfonylation to replace the C-S bond with a C-H bond can be achieved with reagents such as sodium amalgam or samarium(II) iodide. wikipedia.org

Table 3: Potential Functional Group Interconversions for this compound

| Target Moiety | Reaction Type | Reagents & Conditions | Potential Product | Ref |

| Phenyl Ring | Electrophilic Nitration | HNO₃ / H₂SO₄ | 4-Nitro-2-methylsulfonylethynylbenzene | wikipedia.org |

| Phenyl Ring | Electrophilic Halogenation | Br₂ / FeBr₃ | 4-Bromo-2-methylsulfonylethynylbenzene | wikipedia.org |

| Sulfonyl Group | Reduction to Sulfide | e.g., LiAlH₄ (careful conditions) | 2-(Methylthio)ethynylbenzene | ashp.org |

| Sulfonyl Group | Reductive Desulfonylation | e.g., Na/Hg, SmI₂ | 1-Ethynyl-2-methylbenzene | wikipedia.org |

Mechanistic Investigations of Chemical Transformations Involving 2 Methylsulfonylethynylbenzene

Detailed Reaction Mechanism Elucidation via Kinetic Analysis

Kinetic analysis is a powerful tool for unraveling the sequence of events in a chemical reaction. nih.gov By measuring reaction rates under various conditions, chemists can deduce the composition of the rate-determining transition state and distinguish between proposed mechanistic pathways. nih.govuvic.ca

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes. wikipedia.orglibretexts.org This effect arises primarily from the difference in zero-point vibrational energies between bonds to the light and heavy isotopes; a bond to a heavier isotope is stronger and has a lower zero-point energy, thus requiring more energy to be broken. wikipedia.orgcsbsju.edu A primary KIE is observed when the bond to the isotopically substituted atom is broken in the rate-determining step, while a secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond cleavage. wikipedia.orgias.ac.in

While specific KIE studies on reactions of 2-Methylsulfonylethynylbenzene are not extensively documented in the literature, the principles of KIE can be applied to hypothesize about its reaction mechanisms. For instance, in a hypothetical C-H activation reaction where a hydrogen is abstracted from a substrate to add across the alkyne of this compound, substituting the targeted hydrogen with deuterium (B1214612) (D) would be expected to produce a significant primary KIE (kH/kD > 1). libretexts.org The magnitude of this effect could provide insight into the transition state geometry of the hydrogen abstraction step. ias.ac.in Similarly, secondary KIEs could help probe changes in hybridization at specific carbon atoms during the reaction pathway. csbsju.eduias.ac.in

Reaction Progress Kinetic Analysis (RPKA) is a sophisticated method used to rapidly obtain detailed kinetic information from a minimal number of experiments. nih.govmt.com Unlike traditional methods that rely on distorted concentrations to achieve pseudo-first-order conditions, RPKA monitors the concentrations of all relevant species simultaneously under synthetically practical conditions. mt.comwikipedia.org By plotting reaction rates against reactant concentrations, one can graphically determine reaction orders, identify catalyst deactivation or product inhibition, and gain a comprehensive understanding of the catalytic system. wikipedia.orgresearchgate.net

The application of RPKA to transformations involving this compound could be particularly insightful for complex catalytic processes, such as photoredox or metal-catalyzed reactions. For example, in a photocatalytic C-H alkynylation reaction, RPKA could help determine the order in the photocatalyst, the C-H substrate, and this compound. "Same excess" experiments, a key component of RPKA, could reveal if the sulfone product or any byproducts inhibit the catalyst, which is crucial information for process optimization. mt.comwikipedia.org

Kinetic Isotope Effect (KIE) Studies for Rate-Determining Steps

Identification and Characterization of Reaction Intermediates

Reaction intermediates are transient molecular entities formed from reactants that subsequently convert to products. wikipedia.orgnih.gov Their detection and characterization are paramount for confirming a proposed reaction mechanism. york.ac.uk In reactions involving electron-deficient alkynes like this compound, intermediates can include radicals, organometallic species, or zwitterions.

In a recent study on the photocatalytic C-H alkynylation of alkanes using a related compound, 1-(ethynylsulfonyl)benzene, under cerium catalysis, several key radical intermediates were successfully trapped and identified using high-resolution mass spectrometry (DI-HRMS). scribd.com These findings provide a strong precedent for the types of intermediates that would be formed in similar reactions with this compound.

When the reaction between cyclohexane (B81311) and the sulfonyl acetylene (B1199291) was conducted in the presence of the radical trap TEMPO, the formation of the product was completely inhibited, confirming the radical nature of the process. scribd.com Mass spectrometry detected the TEMPO adduct of the cyclohexyl radical, directly proving the hydrogen abstraction event. Furthermore, other crucial intermediates were captured, as detailed in the table below.

| Detected Adduct | Inferred Intermediate | Significance |

|---|---|---|

| Cyclohexyl-TEMPO Adduct | Cyclohexyl Radical | Confirms hydrogen atom transfer (HAT) from alkane. |

| TEMPO-Cl Adduct | Chlorine Radical | Identifies the key species responsible for the initial HAT. |

| Phenylsulfonyl-TEMPO Adduct | Phenylsulfonyl Radical | Confirms β-fragmentation of the vinyl radical intermediate to release the product. |

| Vinyl Radical-TEMPO Adduct | Adduct of Cyclohexyl Radical to Sulfonyl Acetylene | Key intermediate formed after the initial radical addition. |

These observations strongly suggest that the reaction of this compound under similar photocatalytic C-H functionalization conditions would proceed through analogous radical intermediates.

Catalytic Cycle Analysis in Metal-Mediated and Photoredox Systems

Elucidating the full catalytic cycle is the ultimate goal of a mechanistic investigation, providing a complete picture of how the catalyst facilitates the transformation from reactants to products. beilstein-journals.org This is particularly relevant for modern synthetic methods that rely on transition-metal and photoredox catalysis. nih.govbeilstein-journals.org

Based on extensive mechanistic experiments, including radical trapping, quantum yield measurements, and cyclic voltammetry, a detailed catalytic cycle has been proposed for the cerium-promoted photocatalytic C-H functionalization with sulfonyl acetylenes. scribd.comresearchgate.net This cycle serves as an excellent model for reactions involving this compound.

The proposed cycle begins with the photoexcitation of a Ce(III) complex, which in its excited state is capable of oxidizing a chloride source (from an additive like TBACl) to generate a chlorine radical. This highly reactive chlorine radical then performs a Hydrogen Atom Transfer (HAT) from an alkane substrate (e.g., cyclohexane), generating an alkyl radical. This alkyl radical adds to the electron-deficient alkyne of the sulfonyl acetylene (such as this compound) to form a vinyl radical intermediate. This intermediate then undergoes a crucial β-fragmentation step, releasing the desired alkynylated product and a phenylsulfonyl radical. The catalytic cycle is closed by the phenylsulfonyl radical being reduced by the Ce(III) complex (regenerating the active catalyst) or participating in other radical termination pathways. scribd.com This photoredox system demonstrates how a simple cerium salt can mediate the formation of highly reactive radical intermediates to achieve challenging C-H functionalization reactions. researchgate.net

Computational and Theoretical Approaches for Understanding 2 Methylsulfonylethynylbenzene

Electronic Structure Theory and Quantum Chemical Calculations

Electronic structure theory forms the foundation of modern computational chemistry, providing a quantum mechanical description of the electrons within a molecule. mdpi.com These calculations are crucial for understanding the fundamental characteristics of 2-Methylsulfonylethynylbenzene, from its geometry and stability to its electronic properties. Quantum chemical calculations have become a standard tool for analyzing reaction mechanisms and can be used to estimate reaction pathways, including the energies of transition states and equilibria. ru.nl

A variety of methods are employed, ranging from highly accurate but computationally expensive ab initio techniques to more efficient Density Functional Theory (DFT) and semi-empirical approaches. For instance, high-level methods like G4MP2 have been used to create large databases of accurate energies and enthalpies of formation for organic molecules, demonstrating the predictive power of these calculations. acs.org The choice of method depends on the specific question being addressed and the required balance between accuracy and computational cost. researchgate.net

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. researchgate.net It offers a favorable balance of accuracy and computational cost, making it suitable for studying the reactivity and selectivity of organic molecules like this compound. ru.nlresearcher.life DFT can be used to calculate a variety of molecular properties and reactivity descriptors that help in understanding and predicting chemical behavior. wiley.comchemscene.com

Reactivity and Substituent Effects:

In a study on the copolymerization of methyl vinyl sulfone and ethylene, DFT calculations revealed the origins of catalytic performance differences between various palladium complexes. mdpi.com The study calculated the energy barriers for MVS insertion, showing that the 2,1-selective insertion was favorable due to less structural deformation in the catalyst and monomer. mdpi.com Such analyses are critical for understanding the reactivity of the sulfone moiety in polymerization and other reactions.

Conformational Analysis and Energetics:

DFT has also been employed to investigate the conformational preferences of molecules containing the 2-(methylsulfonyl)phenyl ethynyl (B1212043) scaffold. In a study of a related, more complex benzamide (B126) derivative, DFT calculations (using the B3LYP functional and 6-31G(d) basis set) were performed on two conformers to understand the energetic favorability of forming an intramolecular hydrogen bond. rsc.org One conformer, similar to the observed crystal structure, featured the sulfoxide (B87167) lone pair pointing toward an amide group, while the other had the sulfoxide oxygen oriented to form a hydrogen bond. rsc.org The calculations revealed that the conformer without the hydrogen bond was slightly lower in energy, a difference attributed to the energetic cost of losing extended conjugation between the phenyl rings upon rotation to form the bond. rsc.org

| Conformer | Description | Relative Energy (kJ/mol) | Key Structural Feature |

|---|---|---|---|

| Structure I | As observed in crystal structure; sulfoxide lone pair oriented towards amide. | 0.0 | Phenyl rings are co-planar, maintaining extended conjugation. |

| Structure II | Hypothetical conformer with intramolecular S=O···HN hydrogen bond. | +2.8 | Phenyl rings exhibit a torsion angle of 56°, disrupting conjugation. |

This type of analysis is directly applicable to this compound to predict its preferred conformation, rotational barriers of the methylsulfonyl group, and the influence of its orientation on the electronic properties of the π-system.

Ab initio and semi-empirical methods provide a hierarchical approach to studying molecular interactions. Ab initio methods, which derive from first principles without empirical parameters, offer high accuracy but are computationally demanding. researchgate.net Semi-empirical methods, like PM3, are faster and can be used for larger systems, though with less accuracy. acs.org

Ab Initio Calculations:

Ab initio methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are the gold standard for describing non-covalent interactions, which are critical in molecular recognition and condensed-phase behavior. researchgate.netresearchgate.net For sulfone-containing molecules, ab initio calculations have been used to predict that homolytic substitution reactions at the sulfur atom proceed via specific transition structures. researchgate.net These high-level calculations can accurately capture electron correlation effects, which are essential for describing the subtle forces involved in molecular interactions, such as dispersion and electrostatics. researchgate.netwiley.com For example, the fragment molecular orbital (FMO) method, an ab initio-based approach, has been used to quantitatively analyze interactions between proteins and ligands, dissecting the contributions of electrostatics, dispersion, and charge transfer. wiley.com

Semi-Empirical Methodologies:

Semi-empirical methods, such as PM3, offer a computationally less expensive alternative for studying large molecular systems or for preliminary conformational searches. These methods have been applied to study lithiated sulfones and sulfoxides, with results showing reasonable agreement with ab initio or experimental X-ray data for predicting molecular geometries. acs.org While not as accurate for energies, they can provide valuable qualitative insights into molecular structure and interactions.

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Reaction Path Analysis and Transition State Elucidation

Understanding a chemical reaction requires not only knowing the reactants and products but also the pathway connecting them, including the high-energy transition state (TS). Computational methods are exceptionally suited for mapping these reaction paths and characterizing the fleeting transition state structures. chemscene.com

DFT calculations are frequently used to locate transition states and compute the activation energy barriers of reactions. rsc.org For example, in the metal-catalyzed functionalization of sulfones, DFT studies have been crucial in elucidating the mechanism. rsc.org These calculations identified the oxidative addition of a metal into the sulfone's C–S bond as the turnover-limiting step and showed how the resulting intermediate rearranges to a more stable sulfinate-bonded species. rsc.org

The intrinsic reaction coordinate (IRC) is a computational technique used to follow the reaction path downhill from a transition state to the corresponding reactants and products, confirming that the located TS correctly connects the desired species. Partitioning the potential energy surface along the IRC into pre-TS, TS, and post-TS regions can reveal the dominant factors at each stage of the reaction, such as steric effects or intrinsic electronic properties. chemscene.com For a reaction involving this compound, such analysis could determine whether reactivity is controlled by the accessibility of the alkyne (sterics) or the electrophilicity/nucleophilicity of the reacting centers (electronics).

Molecular Dynamics Simulations for Conformational and Solvent Effects

While quantum chemical calculations typically model molecules in a vacuum or with simplified solvent models, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, explicitly including their environment, such as solvent molecules or other interacting species. googleapis.comceu.es MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy.

Conformational Dynamics:

MD simulations can reveal the conformational landscape of flexible molecules like this compound by simulating its dynamic motions. A key aspect of this is the force field, which is a set of parameters describing bond stretching, angle bending, and torsional potentials, as well as non-bonded interactions. Specific force fields, like MM3, have been developed and parameterized for sulfones using experimental data and high-level ab initio calculations to ensure accurate structural and vibrational properties. wiley.com MD simulations can track the rotation of the methylsulfonyl group and the flexing of the ethynyl moiety, providing information on the populations of different conformers and the rates of interconversion between them. Such simulations have been used to explore the conformational changes in sulfone-containing molecules as a result of changes in their environment or oxidation state. rsc.orgceu.es

Solvent Effects:

The solvent can have a profound impact on a molecule's conformation, stability, and reactivity. MD simulations explicitly model solvent molecules, capturing specific solute-solvent interactions like hydrogen bonding and general dielectric effects. A recent MD study on electrolytes containing ethyl methyl sulfone (EMS) and a lithium salt investigated the solvation structure of the lithium ion. rsc.org It quantified the coordination numbers of solvent molecules and counter-ions around the cation and calculated transport properties like diffusion coefficients and ionic conductivity. rsc.org This type of study demonstrates how MD can be used to understand the local environment around the sulfonyl group of this compound in different solvents and how this environment might influence its chemical behavior.

| Property | Finding | Implication for this compound |

|---|---|---|

| Li⁺ Solvation Shell | EMS molecules play a critical role in separating Li⁺-PF₆⁻ ion pairs. | The sulfonyl group is likely a primary site for interaction with cations or polar solvent molecules. |

| Ionic Conductivity | Conductivity decreases significantly with increasing salt concentration. | The local environment and aggregation state can be modeled as a function of concentration. |

| Temperature Dependence | Activation energy for Li⁺ diffusion was obtained using the Arrhenius relation. | MD can predict how temperature affects the dynamics and interactions of the molecule in solution. |

Advanced Spectroscopic Characterization of 2 Methylsulfonylethynylbenzene and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentnih.govresearchgate.netipb.pt

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. researchgate.net For 2-Methylsulfonylethynylbenzene, ¹H and ¹³C NMR are fundamental for assigning the carbon skeleton and attached protons, while advanced 2D NMR techniques confirm the spatial relationships and bonding network within the molecule. ipb.pt

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Analysisnih.govrsc.orgmsu.eduoregonstate.edu

The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment of each nucleus. The electron-withdrawing nature of the methylsulfonyl (-SO₂CH₃) group significantly influences the chemical shifts of the nearby aromatic and acetylenic protons and carbons.

In the ¹H NMR spectrum, the protons on the benzene (B151609) ring are expected to appear in the aromatic region (typically δ 7.0-8.0 ppm). Those ortho to the electron-withdrawing -SO₂C≡CH substituent would be shifted furthest downfield. The methyl protons of the sulfonyl group are anticipated to resonate as a sharp singlet, likely in the δ 3.0-3.5 ppm range, based on data from analogous compounds like methyl phenyl sulfone. rsc.orgchemicalbook.com The terminal acetylenic proton is expected to appear as a singlet, with its exact position influenced by the deshielding effect of the sulfonyl group.

In the ¹³C NMR spectrum, a wide range of chemical shifts is expected, from the methyl carbon to the aromatic and acetylenic carbons. oregonstate.eduscribd.com The carbon atom to which the sulfonyl group is attached (ipso-carbon) and the other substituted aromatic carbon would show distinct chemical shifts. The two acetylenic carbons (C≡C) will have characteristic signals in the δ 70-110 ppm range. oregonstate.edu The methyl carbon signal is expected around δ 40-45 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on the analysis of functional groups and data from analogous compounds. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| -SO₂CH ₃ | ~3.1 | ~44 |

| -C≡CH | ~3.5 | ~80 |

| C ≡CH | - | ~85 |

| Aromatic-H (ortho, meta, para) | 7.5 - 8.0 | 127 - 135 |

| Aromatic-C (substituted) | - | ~125, ~140 |

Advanced 2D NMR Techniques (e.g., COSY, NOESY)researchgate.netscribd.com

Two-dimensional (2D) NMR experiments provide correlational data that is crucial for assembling the molecular structure.

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. nist.gov For this compound, a COSY spectrum would reveal cross-peaks connecting the adjacent protons on the aromatic ring. This allows for the unambiguous assignment of the ortho, meta, and para proton signals relative to each other. researchgate.net

Vibrational Spectroscopy for Functional Group Identificationresearchgate.netcapes.gov.br

Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of molecular bonds. It is exceptionally useful for identifying the functional groups present in a molecule. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopyresearchgate.netlibretexts.orgchemistrytalk.org

FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Each functional group has a characteristic absorption frequency range. For this compound, several key absorptions are expected:

Sulfonyl Group (SO₂) : This group gives rise to two very strong and characteristic stretching bands: an asymmetric stretch (ν_as) typically between 1350-1300 cm⁻¹ and a symmetric stretch (ν_s) between 1160-1120 cm⁻¹. researchgate.netchemistrytalk.org

Alkyne Group (-C≡CH) : The spectrum should show a sharp, medium-to-weak absorption for the C≡C triple bond stretch in the 2140-2100 cm⁻¹ region. A strong, sharp peak corresponding to the ≡C-H stretch is also expected around 3300 cm⁻¹.

Aromatic Ring : Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. C=C ring stretching absorptions occur in the 1600-1450 cm⁻¹ region. Out-of-plane (OOP) C-H bending bands in the 900-690 cm⁻¹ range can provide information about the substitution pattern of the benzene ring.

Table 2: Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Sulfonyl (SO₂) | Asymmetric Stretch | 1350 - 1300 | Strong |

| Sulfonyl (SO₂) | Symmetric Stretch | 1160 - 1120 | Strong |

| Terminal Alkyne (≡C-H) | C-H Stretch | ~3300 | Strong, Sharp |

| Alkyne (-C≡C-) | C≡C Stretch | 2140 - 2100 | Medium to Weak, Sharp |

| Aromatic | C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic | C=C Stretch | 1600 - 1450 | Medium to Weak |

Raman Spectroscopy Applicationsnih.govacs.orgresearchgate.net

Raman spectroscopy is a complementary technique to FT-IR that measures the light scattered by a molecule. acs.org Vibrations that cause a significant change in molecular polarizability are strongly Raman active. This makes Raman spectroscopy particularly useful for analyzing non-polar, symmetric bonds. researchgate.net

For this compound, the C≡C triple bond, which may show a weak absorption in the IR spectrum due to its low dipole moment, is expected to produce a strong and easily identifiable signal in the Raman spectrum. The symmetric vibrations of the sulfonyl group and the breathing modes of the benzene ring are also typically strong in Raman spectra, providing complementary data to the FT-IR analysis. nih.govfigshare.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitionsmsu.edulibretexts.orgbspublications.net

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of UV or visible light. msu.edu The light-absorbing parts of a molecule are known as chromophores. bspublications.net

In this compound, the entire conjugated system, comprising the benzene ring and the ethynyl (B1212043) group (-C₆H₄-C≡C-), acts as the primary chromophore. This extended π-system allows for π → π* electronic transitions upon absorption of UV radiation. libretexts.org Compared to ethynylbenzene alone, which has a maximum absorption (λ_max) around 230-240 nm, the addition of the sulfonyl group is expected to modify the electronic structure. The sulfonyl group can extend the conjugation, which typically results in a bathochromic shift (a shift to a longer wavelength) of the λ_max. The spectrum would likely exhibit one or more strong absorption bands in the near-UV region (200-400 nm), characteristic of the π → π* transitions within the aromatic and acetylenic system. libretexts.org

Synthesis and Reactivity of Structural Analogues and Derivatives of 2 Methylsulfonylethynylbenzene

Systematic Modification of the Aryl Moiety

The deliberate modification of the aryl group in ethynylbenzene derivatives is a fundamental strategy for modulating their electronic properties and, consequently, their reactivity. Introducing various substituents onto the benzene (B151609) ring allows for a detailed investigation into structure-activity relationships.

Research has shown that the reactivity of aryl-alkyne derivatives can be significantly influenced by the electronic nature of substituents on the aromatic ring. For instance, in multicomponent reactions, the presence and position of groups like methyl (Me), tert-butyl (tBu), and methoxy (B1213986) (OMe) on the phenyl ring of phenylacetylene (B144264) derivatives lead to varying yields of the resulting triazole products. rsc.org A study demonstrated that for methyl-substituted phenylacetylenes, the yields of triazole derivatives were 70% for ortho, 75% for meta, and 66% for para substitution. rsc.org Similarly, para-substitution with a tBu group resulted in a 76% yield, while an OMe group gave a 66% yield. rsc.org

In the context of synthesizing 2-arylbenzothiophenes through electrochemical methods, the substitution pattern on the aryl acetylene (B1199291) precursor also plays a critical role. The reaction proceeds with both alkyl and aryl acetylenes, tolerating a range of functional groups. xmu.edu.cn Moderate to good yields are obtained with various substituted phenyl acetylenes. The presence of halogen or nitro groups on the aryl moiety is well-tolerated and provides opportunities for further functionalization of the resulting benzothiophene (B83047) derivatives. xmu.edu.cn

Furthermore, studies on N-aryl derivatives of other complex molecules have established that aryl substituents can predictably modulate the reactivity of the parent compound. These investigations have defined relationships between the structure, reactivity, and biological potency, highlighting a parabolic relationship where an optimal balance of stability and reactivity is key. nih.gov This principle suggests that systematic modification of the aryl group in 2-methylsulfonylethynylbenzene analogues is a viable approach to control their chemical behavior for specific applications.

Table 1: Effect of Aryl Substitution on Triazole Synthesis Yield

| Substituent on Phenylacetylene | Position | Product Yield (%) | Reference |

|---|---|---|---|

| -CH₃ | ortho | 70 | rsc.org |

| -CH₃ | meta | 75 | rsc.org |

| -CH₃ | para | 66 | rsc.org |

| -C(CH₃)₃ | para | 76 | rsc.org |

| -OCH₃ | para | 66 | rsc.org |

Exploration of Variations in the Sulfonyl Group

The sulfonyl group is a powerful electron-withdrawing group that significantly activates the adjacent alkynyl bond towards various chemical transformations. Modifying the substituent attached to the sulfur atom offers another lever to control the reactivity of ethynyl (B1212043) sulfone derivatives.

A prominent analogue studied is ethynyl p-tolyl sulfone, which undergoes Lewis acid-catalyzed ene reactions with alkenes to produce 1,4-dienyl p-tolyl sulfones in good yields. acs.org The reaction is most effective with electron-rich, highly substituted alkenes. For example, the reaction with methylenecyclohexane (B74748) yields the corresponding ene adduct at 81%, while the reaction with 1-decene (B1663960) results in a much lower yield of 15%. acs.org This highlights the sensitivity of the reaction to the electronic nature of the reacting partner, a factor modulated by the sulfonyl group's influence.

Systematic studies on other heterocyclic systems, such as 2-sulfonylpyrimidines, have provided a quantitative understanding of how sulfonyl group modifications impact reactivity. By varying the substituents, researchers have been able to modulate reaction rate constants over nine orders of magnitude. nih.gov For instance, replacing the pyrimidine (B1678525) ring with a 1,3,5-triazine (B166579) system drastically increases reactivity. nih.gov While these are not benzene derivatives, the principles governing the electronic effects of the sulfonyl group are transferable.

The sulfonyl group can also be incorporated into a sulfonamide moiety (R-SO₂-NR'R''), creating alkynyl sulfonamides. ucl.ac.uk These compounds exhibit unique reactivity, including serving as substrates in 1,3-dipolar cycloadditions to form novel isoxazoles and dihydroisoxazoles. ucl.ac.uk The 2-(trimethylsilyl)ethanesulfonyl (SES) group is a specific example used as a stable, yet readily cleavable, amine protecting group, demonstrating the versatility introduced by modifying the sulfonyl component. orgsyn.org

Table 2: Ene Reaction Yields of Ethynyl p-Tolyl Sulfone with Various Alkenes

| Alkene Reactant | Ene Adduct Yield (%) | Reference |

|---|---|---|

| Methylenecyclohexane | 81 | acs.org |

| β-Pinene | 75 | acs.org |

| 2,3-Dimethyl-2-butene | 69 | acs.org |

| 1-Methylcyclohexene | 60 | acs.org |

| Cyclohexene | 20 | acs.org |

| 1-Decene | 15 | acs.org |

Alterations of the Alkynyl Chain and Substituents

The ethynyl group in this compound is the primary site of many of its characteristic reactions. Altering this functional group, either by extending the carbon chain or by transforming the triple bond, leads to derivatives with distinct chemical properties and reactivity profiles.

A key transformation of the alkynyl sulfone is its conversion to a (β-halo)vinyl sulfone. For example, iodosulfonylation of an ethynyl group on a nucleoside with tosyl iodide (TsI) yields (E)-2-(β-iodovinyl)sulfones. mdpi.com These vinyl sulfones are versatile intermediates that readily react with nucleophiles like amines and thiols via an addition-elimination mechanism. mdpi.com The treatment of a (β-iodovinyl)sulfone with propanethiol afforded the corresponding (β-thiovinyl)sulfone in 60% yield. mdpi.com

These vinyl sulfone intermediates can be further transformed. Acid-catalyzed hydrolysis of β-sulfonylvinylamines (formed from the reaction with amines) provides β-ketosulfones. mdpi.com These β-ketosulfones represent a different class of reactive probes that react with electrophiles. For example, alkylation of a β-ketosulfone with benzyl (B1604629) bromide in the presence of a base yielded the α-monobenzylated product in 75% yield. mdpi.com

Acetylenic sulfones are also known to participate in cycloaddition reactions. Mechanistic studies have shown they can undergo both [4+2] and [3+2] cycloadditions, where the sulfone group acts as an activating substituent. They are also subject to radical addition processes, often involving an α-addition–β-elimination sequence, establishing them as valuable reagents in organic synthesis.

Table 3: Reactivity of Alkynyl Sulfone Derivatives

| Starting Material Type | Reaction | Reagent | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| (β-Iodovinyl)sulfone | Nucleophilic Substitution | Propanethiol, Et₃N | (β-Thiovinyl)sulfone | 60 | mdpi.com |

| (β-Iodovinyl)sulfone | Nucleophilic Substitution | Diisopropylamine | β-(Dialkylamino)vinyl sulfone | 74 | mdpi.com |

| β-Aminovinylsulfone | Hydrolysis | Aqueous AcOH | β-Ketosulfone | 82-84 | mdpi.com |

| β-Ketosulfone | Alkylation | Benzyl bromide, NaOH | α-Benzylated β-Ketosulfone | 75 | mdpi.com |

| β-Ketosulfone | Alkylation | Allyl bromide, NaOH | α-Allylated β-Ketosulfone | 68 | mdpi.com |

Comparative Reactivity Studies of Analogues

Comparative studies are essential for understanding the subtle electronic and steric effects that govern the reactivity of this compound analogues. By systematically varying parts of the molecule and measuring the resulting changes in reaction outcomes, a clear picture of structure-reactivity relationships can be developed.

A comprehensive study on 2-sulfonylpyrimidines (2-SPs) provides an excellent model for such a comparative analysis. nih.gov Researchers determined in vitro reaction rate constants with glutathione, demonstrating that reactivity could be precisely controlled. Substitution at the 5-position of the pyrimidine ring had the most significant effect, with strong electron-withdrawing groups like -NO₂ and -COOMe dramatically increasing reactivity. In contrast, replacing the pyrimidine with a 1,4-pyrazine system completely shut down reactivity, while a 1,3,5-triazine analogue reacted much faster. nih.gov This work highlights the profound impact of the aromatic system and its substituents on the reactivity of the sulfonyl group.

In the context of ene reactions involving ethynyl p-tolyl sulfone, reactivity is highly dependent on the substitution pattern of the alkene partner. acs.org As shown in Table 2, trisubstituted and 1,1-disubstituted alkenes give good yields of ene adducts, whereas monosubstituted and 1,2-disubstituted alkenes give low yields. acs.org This comparison demonstrates that the success of the reaction is a function of the alkene's ability to stabilize the developing positive charge in the transition state.

Furthermore, research into N-aryl CBI derivatives, which are DNA alkylating agents, established a clear parabolic relationship between reactivity and cytotoxic potency. nih.gov Analogues that were too reactive or too stable were less potent than those with an optimal balance. nih.gov This concept of an optimal reactivity window is broadly applicable and underscores the importance of comparative studies in designing functional molecules based on the this compound scaffold.

Strategic Applications of 2 Methylsulfonylethynylbenzene in Complex Organic Synthesis

Use as a Building Block in the Construction of Diverse Molecular Architectures

2-Methylsulfonylethynylbenzene, and its analogs like ethynyl (B1212043) p-tolyl sulfone, are highly valued as versatile building blocks in organic synthesis. ontosight.aiboronmolecular.com Their utility stems from the presence of the reactive ethynyl sulfone moiety, which can participate in a wide array of chemical transformations to construct complex molecular frameworks. ontosight.aiboronmolecular.comchemistryland.comsigmaaldrich.comlifechemicals.com These building blocks serve as fundamental units for creating larger, more intricate organic molecules with specific biological activities. boronmolecular.com

One of the primary applications of ethynyl sulfones is as an acetylene (B1199291) equivalent in cycloaddition reactions. tandfonline.com For instance, ethynyl p-tolyl sulfone is utilized as a dienophile in Diels-Alder reactions to create polycyclic compounds. orgsyn.org It has also been instrumental in the synthesis of rsc.org-peristylane and in the [4+2] capture by N-methoxycarbonylpyrrole, a key step towards the formation of 7-azanorbornadiene. orgsyn.org Furthermore, these compounds undergo ene reactions with alkenes, catalyzed by ethylaluminum dichloride, to yield 1,4-dienyl p-tolyl sulfones. orgsyn.org

The reactivity of the ethynyl group makes it suitable for various other transformations, including cross-coupling reactions. ontosight.ai A notable example is the Sonogashira coupling, where this compound is coupled with N-(2-iodo-3-aminophenyl)benzamide to form diphenylacetylene (B1204595) derivatives. core.ac.uk These derivatives are of interest for their potential applications in molecular switching mechanisms due to conformational changes upon oxidation of the sulfur atom. core.ac.uk

Moreover, α,β-acetylenic sulfones react with organolithium and Grignard reagents, leading to the formation of higher acetylenes. orgsyn.org They also undergo condensation reactions with ynamines to produce 2-amino-5-arylsulfinylfurans. orgsyn.org The versatility of ethynyl sulfones is further demonstrated in their reaction with nitrones in 1,3-dipolar cycloadditions to form "drug-like" 2,3-dihydroisoxazoles with good yields and regioselectivity. ucl.ac.uk

The synthesis of these building blocks can be achieved through various routes, often involving the oxidation of the corresponding ethynyl thioether or the sulfonylation of bis(trimethylsilyl)acetylene. tandfonline.comorgsyn.org Simplified procedures, such as silica (B1680970) gel-mediated desilylation, have been developed to allow for the rapid, multigram-scale preparation of high-purity aryl ethynyl sulfones. tandfonline.comtandfonline.com

Research Findings on this compound as a Building Block:

| Reaction Type | Reactants | Catalyst/Reagent | Product | Reference |

| Diels-Alder Cycloaddition | Ethynyl p-tolyl sulfone, N-methoxycarbonylpyrrole | - | 7-Azanorbornadiene precursor | orgsyn.org |

| Ene Reaction | Ethynyl p-tolyl sulfone, Alkenes | EtAlCl₂ | 1,4-Dienyl p-tolyl sulfones | orgsyn.org |

| Sonogashira Coupling | This compound, N-(2-iodo-3-aminophenyl)benzamide | PdCl₂(PPh₃)₂, CuI | Diphenylacetylene derivative | core.ac.uk |

| 1,3-Dipolar Cycloaddition | Alkynyl sulfonamides, Nitrones | - | 2,3-Dihydroisoxazoles | ucl.ac.uk |

| Condensation | α,β-Acetylenic sulfones, Ynamines | - | 2-Amino-5-arylsulfinylfurans | orgsyn.org |

| Reaction with Organometallics | α,β-Acetylenic sulfones, Organolithium/Grignard reagents | - | Higher acetylenes | orgsyn.org |

Late-Stage Functionalization Strategies Employing the Ethynyl Sulfone Unit

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery that allows for the modification of complex molecules at a late step in the synthetic sequence, avoiding the need for de novo synthesis. researchgate.netacs.org The ethynyl sulfone unit has emerged as a valuable functional group for such strategies due to its unique reactivity. acs.org

One key approach involves the generation of sulfonyl radicals from sulfonyl-containing compounds. nih.govnih.gov These radicals can then participate in various C-H functionalization reactions. For example, a photocatalytic method has been developed for the late-stage functionalization of sulfonamides, converting them into sulfonyl radical intermediates that can react with alkenes. nih.gov This strategy has been successfully applied to a diverse range of pharmaceutically relevant molecules. nih.gov

Specifically, ((methylsulfonyl)ethynyl)benzene has been employed in the direct C(sp³)–H heteroarylation of aliphatic substrates. nih.gov This process, which can be initiated by heating, involves a hydrogen atom abstraction by an amidyl radical, followed by a homolytic aromatic substitution with the heteroaryl sulfone partner. nih.gov This method is particularly well-suited for LSF as the complex substrate can be used as the limiting reagent. nih.gov

Furthermore, a versatile photocatalytic approach using tetrabutylammonium (B224687) decatungstate (TBADT) enables the alkynylation of a variety of aliphatic C-H bonds. acs.orgresearchgate.net In this process, organoradicals generated via hydrogen atom transfer react with methanesulfonyl alkynes, like ((methylsulfonyl)ethynyl)benzene, to yield internal alkynes after the loss of a sulfonyl radical. acs.orgresearchgate.net This methodology has been successfully applied to various hydrogen donors, including ethers, acetals, aldehydes, amides, and even hydrocarbons. acs.org

A copper-catalyzed carbonylation of C(sp³)–H bonds also utilizes ethynyl sulfones. acs.org In this reaction, a carbon-centered radical, generated via a hydrogen atom transfer process, captures carbon monoxide to form an acyl radical. This acyl radical then reacts with ((methylsulfonyl)ethynyl)benzene to afford the corresponding alkynone. acs.org This method highlights the versatility of the ethynyl sulfone unit in introducing carbonyl functionalities.

Examples of Late-Stage Functionalization Reactions:

| LSF Strategy | Substrate Type | Reagent | Key Intermediate | Product Type | Reference |

| C(sp³)–H Heteroarylation | Aliphatic Substrates | 2-(Methylsulfonyl)benzothiazole | Amidyl radical, Carbon-centered radical | Heteroarylated Alkanes | nih.gov |

| Photocatalytic Alkynylation | Ethers, Amides, Alkanes | ((Methylsulfonyl)ethynyl)benzene | Organoradical | Internal Alkynes | acs.orgresearchgate.net |

| Photocatalytic Carbonylation | Alkanes | ((Methylsulfonyl)ethynyl)benzene, CO | Acyl radical | Alkynones | acs.org |

| Sulfonamide Functionalization | Sulfonamides, Alkenes | N-sulfonylimines | Sulfonyl radical | Complex Sulfones | nih.gov |

Development of Novel Methodologies for Carbon-Carbon Bond Formation

The unique reactivity of this compound and related ethynyl sulfones has spurred the development of novel methodologies for carbon-carbon bond formation, a cornerstone of organic synthesis. organic-chemistry.orgnih.govchemrxiv.org These methods often leverage the electron-withdrawing nature of the sulfonyl group, which activates the adjacent alkyne for various transformations.

One significant area of development is in radical-mediated C-C bond formation. nih.gov A photocatalytic, cerium-promoted method has been established for the C-H alkynylation of alkanes using ((methylsulfonyl)ethynyl)benzene. researchgate.net This process involves the generation of a carbon-centered radical from the alkane, which then adds to the ethynyl sulfone. This approach provides good to high yields of the corresponding alkynylated products with notable regioselectivity. researchgate.net

Transition metal-catalyzed cross-coupling reactions represent another major avenue for C-C bond formation utilizing ethynyl sulfones. libretexts.orguwindsor.ca While the provided search results focus more on the application of these compounds in cycloadditions and radical reactions, the general principles of cross-coupling reactions like the Stille and Sonogashira reactions are highly relevant. libretexts.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate, and the ethynyl sulfone can act as the alkyne component. For instance, the Sonogashira reaction enables the formation of a C(sp)-C(sp²) or C(sp)-C(sp) bond by coupling a terminal alkyne with an unsaturated carbon-containing halide. libretexts.org The successful Sonogashira coupling of this compound with an aryl iodide demonstrates this principle. core.ac.uk

Furthermore, the development of one-pot cycloaddition reactions of enyne sulfones with propargylic alkoxides stereoselectively yields complex tetrahydrofuran (B95107) derivatives, showcasing a novel C-C and C-O bond-forming cascade. rsc.org

The overarching goal of these new methodologies is to provide more efficient, selective, and atom-economical ways to construct complex organic molecules. uwindsor.ca The use of this compound and its analogs as key reagents in these developing strategies highlights their importance in advancing the field of organic synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.